molecular formula C16H21N3O4S B2497632 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034526-51-5

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2497632
CAS No.: 2034526-51-5
M. Wt: 351.42
InChI Key: NLXBMSDKSUEVLB-UHFFFAOYSA-N
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Description

This compound features a tetrahydronaphthalene core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 1 and 6, respectively. A methylated pyrazole ring is linked via a sulfonamide (-SO₂NH-) bridge to the tetrahydronaphthalene moiety.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-19-10-14(9-17-19)24(21,22)18-11-16(20)7-3-4-12-8-13(23-2)5-6-15(12)16/h5-6,8-10,18,20H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXBMSDKSUEVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl 1 methyl 1H pyrazole 4 sulfonamide\text{N 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl 1 methyl 1H pyrazole 4 sulfonamide}

Key Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight298.37 g/mol
CAS Number188726-45-6

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to interact with N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of endogenous anti-inflammatory mediators such as palmitoylethanolamide (PEA) . By inhibiting NAAA, the compound helps preserve PEA levels, thereby enhancing its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and sulfonamide moieties significantly influence the compound's biological activity. For instance:

  • Alkyl Chain Variations : The introduction of different alkyl groups on the pyrazole ring has been linked to enhanced potency against NAAA. A study found that a propyl chain at position 5 of the pyrazole increased inhibitory activity substantially compared to simpler analogues .

Example SAR Data

Compound VariantIC₅₀ (μM)Comments
Parent Compound0.64Moderate activity
Propyl Derivative0.33Enhanced potency
Ethyl Derivative1.11Reduced activity compared to propyl

Biological Assays and Efficacy

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing nitric oxide (NO) secretion in RAW264.7 macrophage cell lines . Additionally, it has shown antibacterial activity against various pathogens at lower minimum inhibitory concentrations than standard antibiotics like ciprofloxacin .

Case Study: In Vivo Efficacy

A study investigating the in vivo efficacy of this compound reported promising results in models of chronic inflammation. The administration of the compound led to a marked reduction in inflammatory markers and improved clinical scores in animal models .

Scientific Research Applications

Neuroscience Research

One of the prominent applications of this compound is in neuroscience, particularly related to Alzheimer's disease. The compound has been investigated for its ability to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology. This inhibition is crucial as amyloid beta oligomers are known to contribute to neurodegeneration and cognitive decline associated with Alzheimer's disease.

Cancer Treatment

The compound has also been explored for its anticancer properties. In vitro studies have indicated that sulfonamide derivatives can exhibit significant activity against various cancer cell lines. For instance, compounds similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide have shown promising results in inhibiting cell proliferation in human liver cancer cell lines (HepG2) with selectivity indices surpassing traditional chemotherapeutic agents like methotrexate .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions such as temperature and pH. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of synthesized compounds.

Case Study 1: Alzheimer's Disease

A study investigating the efficacy of this compound demonstrated its potential in reducing amyloid beta oligomer formation in vitro. The results indicated a significant reduction in neurotoxicity associated with amyloid beta aggregates.

Case Study 2: Anticancer Activity

In another study focused on cancer treatment, derivatives of sulfonamides were evaluated against HepG2 cells. The results revealed that certain modifications to the sulfonamide structure enhanced cytotoxicity compared to standard treatments. The selectivity index values indicated that these compounds could be developed into effective therapeutic agents against liver cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents on Pyrazole Core Structure Modifications Key Properties/Activity Reference
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (Target) 1-methyl Tetrahydronaphthalene with -OH, -OCH₃ Hypothesized to exhibit enhanced solubility due to smaller methyl group; potential antioxidant activity from phenolic hydroxyl.
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 1-isopropyl, 3,5-dimethyl Same core as target Increased lipophilicity from isopropyl and dimethyl groups may improve membrane permeability but reduce aqueous solubility. Structural bulk could hinder target engagement.
4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide Oxadiazole ring Pyridine-oxadiazole hybrid Oxadiazole introduces metabolic stability; methoxyethoxy group may enhance bioavailability. Reported in kinase inhibition studies.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Fluorinated chromene Chromene-pyrazolopyrimidine hybrid Fluorine atoms improve binding affinity; chromene core may confer fluorescence for imaging. High melting point (252–255°C) suggests crystalline stability.

Research Findings and Gaps

  • Current Data: Limited experimental data exist for the target compound. Analogues in and suggest prioritization of fluorinated or bulkier derivatives in drug discovery, possibly due to enhanced potency.
  • Unanswered Questions :
    • Does the hydroxyl group on tetrahydronaphthalene confer radical-scavenging activity?
    • How does the methyl-pyrazole influence pharmacokinetics compared to isopropyl derivatives?
    • Are there off-target effects linked to sulfonamide-mediated hydrogen bonding?

Q & A

Q. What are the standard synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a functionalized pyrazole sulfonamide with a tetrahydronaphthalenol derivative. For example:
  • Step 1 : Prepare the pyrazole sulfonamide core via nucleophilic substitution using K₂CO₃ in DMF (1.1 mmol RCH₂Cl, room temperature, 24 hr) .
  • Step 2 : React with a hydroxy-methoxy-tetrahydronaphthalene intermediate under Mitsunobu or reductive amination conditions (e.g., NaBH₃CN in MeOH, 0°C to RT) .
  • Purification : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substitution patterns on the tetrahydronaphthalene moiety .
  • Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H]⁺) .
  • Infrared (IR) : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Q. How does the hydroxy-methoxy substitution on the tetrahydronaphthalene ring influence solubility?

  • Methodological Answer :
  • LogP Analysis : Use HPLC or shake-flask methods to determine partition coefficients. Polar groups (OH, OCH₃) reduce logP, enhancing aqueous solubility .
  • Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide coupling?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated products). Adjust stoichiometry (e.g., 1.2:1 sulfonamide:alkylating agent) .
  • Temperature Control : Maintain ≤40°C during coupling to prevent epimerization of the tetrahydronaphthalene stereocenter .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for regioselective coupling in heterocyclic systems .

Q. How to resolve contradictions in spectral data for regioisomeric impurities?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals (e.g., using vapor diffusion with CH₃CN/Et₂O) .
  • 2D NMR (COSY, NOESY) : Differentiate between C-3 vs. C-5 pyrazole substitution patterns .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., dihydropteroate synthase for sulfonamide activity) .

Theoretical Frameworks for Experimental Design

  • Guiding Principle : Link synthesis to enzyme inhibition hypotheses (e.g., sulfonamide interaction with bacterial folate pathways) .
  • Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting bioactivity results (e.g., IC₅₀ variability across assays) .

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